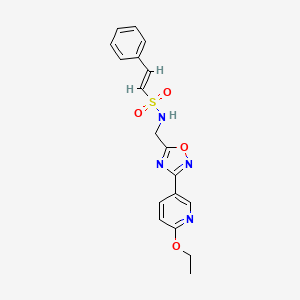
(E)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide, a derivative containing a 1,2,4-oxadiazole moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of an ethoxypyridine ring and a sulfonamide group, which contribute to its biological activity. The molecular formula is C18H19N3O3S, and it exhibits significant solubility properties that enhance its bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For example:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated IC50 values ranging from 0.19 to 0.78 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . These values suggest that the compound is more effective than some established chemotherapeutics.
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by increasing caspase 3/7 activity and arresting the cell cycle at the G1 phase . This mechanism is crucial for developing new anticancer agents as it highlights the compound's ability to trigger programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their structural components:
- Electron-Withdrawing Groups (EWGs) : The introduction of EWGs at specific positions on the aromatic ring has been shown to enhance biological activity .
- Electron-Donating Groups (EDGs) : Conversely, EDGs can decrease potency if not strategically placed. This balance is essential for optimizing the pharmacological profile of such compounds.
Study 1: Anticancer Efficacy
In a recent study focusing on 1,2,4-oxadiazole derivatives, several compounds were tested for their antiproliferative effects. The compound was compared against known standards such as doxorubicin and exhibited IC50 values that were comparable or superior in some cases .
| Compound | IC50 (MCF-7) | IC50 (HCT-116) |
|---|---|---|
| (E)-N... | 0.48 µM | 0.78 µM |
| Doxorubicin | 0.79 µM | 5.51 µM |
Study 2: Apoptotic Mechanisms
Another study utilized Western blot analysis to assess apoptotic markers in MCF-7 cells treated with the compound. Results indicated increased levels of p53 and cleaved caspase-3, confirming that the compound promotes apoptosis through p53-mediated pathways .
Propriétés
IUPAC Name |
(E)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-2-25-16-9-8-15(12-19-16)18-21-17(26-22-18)13-20-27(23,24)11-10-14-6-4-3-5-7-14/h3-12,20H,2,13H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIWIQHNWRMKKI-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













